molecular formula C16H21N5O B2599685 N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1798638-04-6

N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B2599685
CAS No.: 1798638-04-6
M. Wt: 299.378
InChI Key: QLGYIUOGBFTPKC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a synthetic small molecule featuring:

  • Piperidine core: A six-membered nitrogen-containing heterocycle, often employed in medicinal chemistry for its conformational flexibility and bioavailability enhancement .
  • 1,2,3-Triazole moiety: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective 1,4-substitution .
  • 3,4-Dimethylphenyl carboxamide: A lipophilic aromatic substituent that may influence receptor binding and pharmacokinetics.

The compound’s design leverages the triazole’s metabolic stability and the piperidine scaffold’s pharmacokinetic advantages, making it a candidate for therapeutic applications (e.g., CNS or antimicrobial agents). Its synthesis likely employs CuAAC, as demonstrated in analogous triazole-containing compounds .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-3-4-14(11-13(12)2)18-16(22)20-8-5-15(6-9-20)21-10-7-17-19-21/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYIUOGBFTPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized to introduce the carboxamide group. The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using appropriate azide and alkyne precursors. The dimethylphenyl group can be attached through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential pharmacological agent for treating diseases.

    Industry: Used in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Heterocyclic Diversity: The target compound’s triazole contrasts with pyrazolopyridine () and triazinone (), which may confer distinct electronic and steric properties. Triazoles are prized for metabolic stability, whereas pyrazoles often enhance target affinity .
  • Synthetic Efficiency: The target’s reliance on CuAAC (90–95% yields in analogous syntheses ) contrasts with multi-step traditional methods for pyrazolopyridines or triazinones .

Functional and Pharmacological Implications

  • Triazole vs. Pyrazole/Triazine: Triazoles resist oxidative metabolism, whereas pyrazoles may engage in hydrogen bonding with targets . Triazinones () are less common in drug design but offer unique hydrogen-bonding motifs.
  • Piperidine Scaffold : The piperidine in the target and ’s compound enhances solubility and bioavailability compared to rigid scaffolds like pyrazolopyridine .
  • Aromatic Substituents : The 3,4-dimethylphenyl group may optimize logP values for CNS activity, contrasting with estradiol’s steroidal bulk () or pyrazolopyridine’s planar aromaticity .

Biological Activity

N-(3,4-dimethylphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on various studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with 1,2,3-triazole moieties. The structural formula is represented as follows:

C16H21N5O\text{C}_{16}\text{H}_{21}\text{N}_5\text{O}

This compound features a piperidine ring substituted with a triazole group and a dimethylphenyl moiety, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer activity. For instance, derivatives with similar structures have shown promising results against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as topoisomerases and kinases.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AHT2910.5Topoisomerase inhibition
BMCF715.2Apoptosis induction
CA5498.9Cell cycle arrest

Enzyme Inhibition

The compound's triazole structure suggests potential for enzyme inhibition. In particular, studies have focused on its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

  • AChE Inhibition : Compounds similar to this compound have shown IC50 values ranging from 0.2 to 15 µM against AChE.
  • BuChE Inhibition : Some derivatives have demonstrated even lower IC50 values (as low as 0.13 µM), indicating strong selectivity for BuChE over AChE.

Antimicrobial Activity

Triazole-containing compounds are also known for their antimicrobial properties. Various studies have reported that these compounds exhibit activity against both bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study 1: Anticancer Activity in HT29 Cells

In vitro studies on HT29 colon cancer cells treated with this compound indicated a dose-dependent reduction in cell viability. Flow cytometry revealed an increase in apoptotic cells at higher concentrations.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, the compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function in animal models.

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